5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(diethylamino)ethyl]-2H-pyrrol-3-one
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Overview
Description
The compound with the identifier “5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(diethylamino)ethyl]-2H-pyrrol-3-one” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with the identifier “5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(diethylamino)ethyl]-2H-pyrrol-3-one” involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions. These reactions may include condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of the compound with the identifier “this compound” is scaled up to meet demand. This involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The process may also include purification steps, such as crystallization or chromatography, to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
The compound with the identifier “5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(diethylamino)ethyl]-2H-pyrrol-3-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of the compound with the identifier “this compound” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups.
Scientific Research Applications
The compound with the identifier “5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(diethylamino)ethyl]-2H-pyrrol-3-one” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development.
Industry: The compound is utilized in the production of materials, coatings, and other industrial products due to its unique properties.
Mechanism of Action
The mechanism by which the compound with the identifier “5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(diethylamino)ethyl]-2H-pyrrol-3-one” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. The exact mechanism of action depends on the context in which the compound is used, such as its role in a chemical reaction or its biological activity.
Properties
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(diethylamino)ethyl]-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-3-20(4-2)9-10-21-11-13(22)15(16(21)18)17-19-12-7-5-6-8-14(12)23-17/h5-8H,3-4,9-11,18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFORDOGKXPRGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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